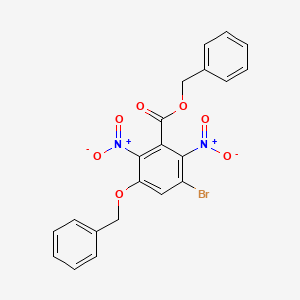

3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester

Description

3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester is a polyfunctional aromatic ester characterized by a bromine atom at position 3, a benzyloxy group at position 5, and two nitro groups at positions 2 and 4. The benzyl ester group at the carboxylic acid position enhances lipophilicity, making it suitable for applications requiring controlled hydrolysis or targeted delivery. This compound’s synthesis likely involves multi-step functionalization, including nitration, benzylation, and bromination.

Properties

IUPAC Name |

benzyl 3-bromo-2,6-dinitro-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O7/c22-16-11-17(30-12-14-7-3-1-4-8-14)20(24(28)29)18(19(16)23(26)27)21(25)31-13-15-9-5-2-6-10-15/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIMIFULGMZVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400608 | |

| Record name | Benzyl 3-(benzyloxy)-5-bromo-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-25-5 | |

| Record name | Benzyl 3-(benzyloxy)-5-bromo-2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester typically involves multiple steps:

Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups at the 2 and 6 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrated benzoic acid is then brominated at the 3 position using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Benzyloxy Substitution: The hydroxyl group of the benzoic acid is protected by converting it into a benzyloxy group. This can be done using benzyl chloride in the presence of a base like sodium hydroxide.

Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and bromination steps, and the use of automated systems for esterification and purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid.

Reduction: 3-Bromo-5-benzyloxy-2,6-diaminobenzoic acid benzyl ester.

Substitution: 3-Amino-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester or 3-Thio-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.

Biology and Medicine

The compound’s derivatives, particularly those with amino groups, may exhibit biological activity and could be explored for potential therapeutic applications. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester depends on its specific application. For example, if used as a precursor in organic synthesis, its reactivity is governed by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the benzyloxy group. In biological systems, its derivatives might interact with cellular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester with three related compounds, highlighting structural variations, synthetic conditions, and functional properties.

Structural and Electronic Differences

- Benzyl vs. Methyl Ester : The benzyl ester in the target compound confers greater steric bulk and lipophilicity compared to methyl esters (e.g., ). This enhances membrane permeability but reduces aqueous solubility.

- Benzyloxy vs.

- Nitro Group Positioning: The 2,6-dinitro configuration in the target compound creates strong electron-withdrawing effects, increasing acidity of the benzoic acid moiety compared to mono-nitro analogs.

Research Findings and Implications

Synthetic Challenges : Benzyl esters require careful optimization of base and solvent (e.g., K₂CO₃/DMF in ) to mitigate competing side reactions, such as nitro-group reduction or demethylation.

Stability Trade-offs : While benzyl esters offer superior acid stability (critical for gastric delivery), methyl esters are preferable for rapid release in basic environments (e.g., intestinal drug delivery).

Biological Activity

3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester (CAS No. 67973-25-5) is an organic compound notable for its complex structure, which includes bromine, nitro groups, and benzyloxy substituents. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 487.3 g/mol. The compound features:

- Bromine : A halogen that can enhance biological activity through various mechanisms.

- Nitro Groups : Known to participate in redox reactions and can influence the compound's reactivity and interaction with biological targets.

- Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is hypothesized to arise from its ability to interact with cellular targets such as enzymes or receptors. The electron-withdrawing nature of the nitro groups may facilitate nucleophilic attacks by biological molecules, leading to various pharmacological effects.

Anticancer Properties

Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For example, derivatives with similar structural motifs have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| Reference (Doxorubicin) | MCF-7 | 4.30 ± 0.84 |

These findings suggest that derivatives of the compound could be effective in inhibiting tumor growth, particularly in breast cancer models .

Antimicrobial Activity

Similar compounds have also been investigated for their antimicrobial properties. The presence of nitro groups is often associated with increased antibacterial activity due to their ability to disrupt bacterial DNA synthesis.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their biological activities against various cell lines. The results indicated promising anticancer activity, particularly in compounds modified at the amino group positions.

- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to specific targets within cancer cells, providing insights into their mechanism of action at the molecular level .

- Toxicological Assessments : Toxicity evaluations are crucial for understanding the safety profile of these compounds. Preliminary studies indicate that while some derivatives show potent anticancer activity, they also exhibit moderate cytotoxicity towards non-tumorigenic cells, necessitating further investigation into their therapeutic index.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester, and how can intermediate purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid derivative. Key steps include:

-

Benzylation : Protecting hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous benzyloxy-protected compounds .

-

Nitration : Introducing nitro groups at positions 2 and 6 using mixed acid (HNO₃/H₂SO₄). Temperature control (<5°C) minimizes side reactions like over-nitration .

-

Bromination : Electrophilic bromination at position 3 using Br₂/FeBr₃ or NBS, ensuring regioselectivity via steric and electronic directing effects of existing substituents .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) is critical for intermediates. Monitor purity via HPLC or TLC (Rf comparison with standards) .

- Data Table : Common Challenges and Solutions in Synthesis

| Step | Challenge | Solution | Reference |

|---|---|---|---|

| Benzylation | Incomplete protection | Excess benzyl bromide, prolonged reaction time | |

| Nitration | Para-substitution byproducts | Low-temperature controlled addition | |

| Bromination | Di-bromination | Stoichiometric Br₂, inert atmosphere |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Benzyloxy protons (δ 4.9–5.2 ppm, singlet), aromatic protons (split patterns indicating substitution), and nitro group deshielding effects .

- Overlapping signals? Use 2D NMR (COSY, HSQC) to assign positions.

- IR : Confirm nitro groups (asymmetric stretching ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .

- MS : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺. Fragmentation patterns differentiate bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Effects : The bromine at position 3 is adjacent to bulky benzyloxy and nitro groups, which may hinder transmetalation. Use Pd catalysts with large ligands (e.g., XPhos) to enhance activity .

- Electronic Effects : Electron-withdrawing nitro groups deactivate the aromatic ring, slowing oxidative addition. Optimize conditions: elevated temperatures (80–100°C), polar solvents (DMSO/H₂O), and excess boronic acid .

- Contradiction Alert : Some studies report unexpected C–O (benzyloxy) bond cleavage under harsh conditions. Validate product integrity via ¹⁹F NMR (if applicable) or X-ray crystallography .

Q. What strategies mitigate thermal instability during DSC analysis or high-temperature reactions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Pre-screen decomposition temperatures. For nitro-containing compounds, decomposition often occurs >200°C. Use inert atmosphere (N₂/Ar) to delay exothermic degradation .

- Stabilizers : Additives like BHT (butylated hydroxytoluene) or controlled heating rates (<5°C/min) reduce risks.

- Contradictory Data : Literature may report varying melting points due to polymorphism. Perform multiple DSC runs with recrystallized samples .

Q. How can computational modeling (DFT, MD) predict regioselectivity in further functionalization?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may favor electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Validation : Compare predicted vs. experimental outcomes (e.g., LC-MS for reaction mixtures). Adjust models using Hammett constants for nitro and benzyloxy groups .

Safety and Handling

Q. What are critical safety protocols for handling this compound, given its nitro and bromine substituents?

- Methodological Answer :

- Explosivity Risk : Nitro groups increase sensitivity to shock/heat. Store in flame-resistant cabinets, avoid grinding, and use minimal quantities .

- Toxicity : Brominated aromatics may be toxic. Use fume hoods, PPE (nitrile gloves, goggles), and monitor air quality with OSHA-approved sensors .

- Waste Disposal : Quench reactive nitro intermediates with aqueous NaHSO₃ before disposal. Follow institutional guidelines for halogenated waste .

Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for benzyloxy-deprotection?

- Methodological Answer :

- Hypothesis Testing : Competing mechanisms (acidic vs. catalytic hydrogenation) may cause variability. For example:

- H₂/Pd-C : Risk of over-reduction (nitro to amine). Use low H₂ pressure and monitor via TLC .

- BBr₃ in DCM : May cleave ester bonds. Protect esters with trimethylsilyl groups before deprotection .

- Quantitative Analysis : Compare yields under controlled conditions (temperature, catalyst loading) and publish reproducibility data with error margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.